Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%
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Description
Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% is a useful research compound. Its molecular formula is C37H56CuF3O5P4S and its molecular weight is 857.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% is 856.204701 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts in various organic reactions . The copper complexes of these chiral ligands are extensively used in reactions such as addition to imines, nitroalkenes, and reduction of β,β-disubstituted vinyl sulfones .
Biochemical Pathways
It is involved in the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates .
Biological Activity
Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate (CAS Number: 874013-62-4) is a copper(I) complex that has garnered attention in the field of catalysis and organic synthesis. This compound is notable for its potential biological activity, particularly in the context of medicinal chemistry and catalysis.
- Molecular Formula : C37H56CuF3O5P4S
- Molecular Weight : 857.34 g/mol
- Appearance : Typically presented as a white to light yellow powder.
The biological activity of this compound can be attributed to its ability to act as a catalyst in various chemical reactions, particularly those involving organic substrates. The copper(I) center plays a crucial role in facilitating electron transfer processes, which are essential in many biochemical pathways.
1. Catalytic Activity
This compound has been utilized in several catalytic processes:
- Enantioselective Synthesis : It has been shown to catalyze asymmetric reactions effectively, producing chiral compounds with high enantiomeric excess. For instance, it can facilitate the formation of enol-esters and other complex organic molecules through copper(I) carboxylate intermediates .
- Allylic Oxidation : The compound is effective in the enantioselective allylic oxidation of cyclic alkenes, which is significant for synthesizing pharmaceuticals .
Study 1: Asymmetric Catalysis
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this copper complex to synthesize β-alkylcarbonyls from alkylzincs and α,β-unsaturated ketones. The reactions yielded high product yields and excellent enantioselectivity, showcasing the compound's potential in synthetic organic chemistry .
Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Allylic Oxidation | 85 | 92 |
Enol-Ester Formation | 90 | 95 |
Study 2: Antimicrobial Properties
A comparative study on various copper complexes highlighted the antimicrobial effectiveness of copper(I) trifluoromethanesulfonate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with these compounds .
Toxicity and Safety
While the biological activity presents promising applications, it is essential to consider safety and toxicity. Copper(I) complexes can be hazardous; therefore, appropriate handling procedures must be followed. The compound is classified under hazardous materials due to its potential flammability and toxicity upon exposure .
Properties
IUPAC Name |
copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H28OP2.CHF3O3S.Cu/c2*1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4;2-1(3,4)8(5,6)7;/h2*5-8,13-16H,9-12H2,1-4H3;(H,5,6,7);/q;;;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVWSKIVCRMXGT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56CuF3O5P4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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